![molecular formula C16H17F2N3O2 B2645877 N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide CAS No. 1798735-28-0](/img/structure/B2645877.png)
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide, also known as DMXAA, is a synthetic chemical compound that has been extensively studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of animal models, including mice and rats. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Mecanismo De Acción
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide works by targeting and activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules that can kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It can increase the levels of cytokines and chemokines in the blood, which are important immune system molecules. This compound can also cause vasodilation, which can lead to increased blood flow to tumors and improved delivery of other cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and cancer biology. However, this compound can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are a number of future directions for N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide research. One area of interest is in developing new formulations of this compound that are more soluble and easier to work with in the lab. Another area of interest is in exploring the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapies. Additionally, there is ongoing research into the use of this compound in other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-difluorobenzoyl chloride with 1-cyano-2-methylcyclopentene in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form this compound.
Propiedades
IUPAC Name |
N-[2-[(1-cyano-2-methylcyclopentyl)amino]-2-oxoethyl]-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-10-3-2-4-16(10,9-19)21-14(22)8-20-15(23)11-5-12(17)7-13(18)6-11/h5-7,10H,2-4,8H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSMCXMDHKOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CNC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)

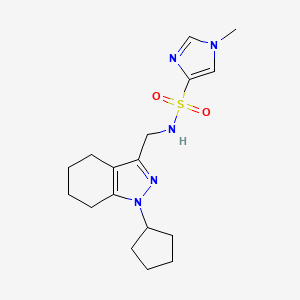



![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)
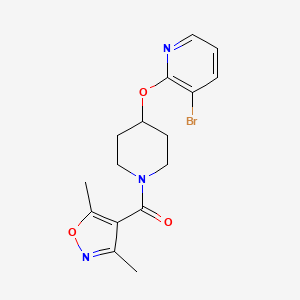
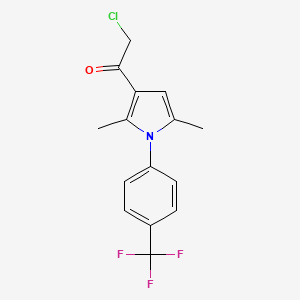
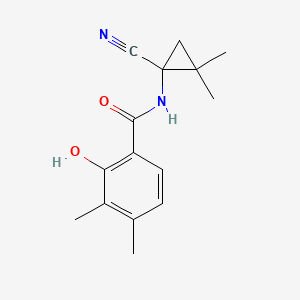
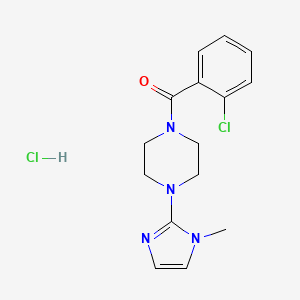
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2645813.png)
